Product packaging for 1-(6-Fluorobenzofuran-2-yl)ethanone(Cat. No.:)

1-(6-Fluorobenzofuran-2-yl)ethanone

Cat. No.: B15051815
M. Wt: 178.16 g/mol
InChI Key: NRKXIMUINREXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluorobenzofuran-2-yl)ethanone is a fluorinated benzofuran derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the synthesis and development of novel uric acid transporter 1 (URAT1) inhibitors for the potential treatment of hyperuricemia and gout . This compound is a key precursor to 6-fluoro-benzbromarone, an analog that has demonstrated potent in vitro inhibition of the human URAT1 (SLC22A12) transporter with an IC50 of 18 ± 4 nM . Research indicates that this analog also exhibits good oral bioavailability (Fa > 0.6) in rat pharmacokinetic studies, making the this compound scaffold a critical intermediate in the pursuit of new uricosuric agents . The incorporation of a fluorine atom at the 6-position of the benzofuran ring is a strategic modification in Structure-Activity Relationship (SAR) campaigns, often aimed at blocking metabolic oxidation sites to improve the metabolic stability of drug candidates . Beyond its utility in URAT1 inhibitor development, the benzofuran core structure is a privileged scaffold in drug discovery, frequently explored for its diverse biological activities. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FO2 B15051815 1-(6-Fluorobenzofuran-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

1-(6-fluoro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3

InChI Key

NRKXIMUINREXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Fluorobenzofuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-(6-Fluorobenzofuran-2-yl)ethanone, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.

One-Dimensional (¹H, ¹³C, ¹⁹F) NMR Spectroscopic Analysisnih.govnih.gov

One-dimensional NMR spectra (¹H, ¹³C, and ¹⁹F) offer fundamental information regarding the chemical environment of each type of nucleus within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the parent compound, 2-acetylbenzofuran (B162037), the signals for the protons on the furan (B31954) and benzene (B151609) rings are well-defined. chemicalbook.com In this compound, the introduction of a highly electronegative fluorine atom at the C-6 position is expected to induce significant changes in the chemical shifts of the aromatic protons, particularly H-5 and H-7, due to through-bond and through-space electronic effects.

The acetyl group's methyl protons (CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The furan ring proton (H-3) also manifests as a singlet. The protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The magnitude of the proton-fluorine coupling constants (J-values) is crucial for confirming the position of the fluorine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J in Hz)
CH₃ ~2.6 s -
H-3 ~7.6 s -
H-4 ~7.7 d J(H4-H5) ≈ 8.5
H-5 ~7.2 dd J(H5-H4) ≈ 8.5, J(H5-F6) ≈ 9.0

Note: The predicted values are based on data for analogous benzofuran (B130515) structures and established principles of substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In this compound, ten distinct carbon signals are expected. The carbonyl carbon (C=O) and the carbons of the benzofuran core resonate at characteristic downfield positions. The presence of the fluorine atom at C-6 will cause the C-6 signal to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Furthermore, smaller couplings to adjacent carbons (C-5, C-7, C-7a) will also be observed (²JCF, ³JCF), providing definitive evidence for the fluorine's location. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound | Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | | :--- | :--- | :--- | | CH₃ | ~27 | q | s | | C=O | ~185 | s | d | | C-2 | ~154 | s | d | | C-3 | ~114 | d | d | | C-3a | ~125 | s | d | | C-4 | ~122 | d | s | | C-5 | ~113 | d | d | | C-6 | ~160 | s | d (¹JCF) | | C-7 | ~100 | d | d | | C-7a | ~156 | s | d |

Note: The predicted values are based on data for analogous benzofuran structures and established principles of substituent effects. researchgate.net The multiplicities shown are for proton-decoupled spectra and indicate C-F coupling.

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it very sensitive to the local electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides information about the electronic nature of the benzofuran ring system. In a proton-coupled ¹⁹F NMR spectrum, this signal would be split into a complex multiplet due to couplings with H-5 and H-7, confirming their proximity to the fluorine atom.

Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of the proton network within the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons, such as C-2, C-3a, C-6, C-7a, and the carbonyl carbon, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity. researchgate.net For this compound, a NOESY experiment could show a correlation between the furan proton H-3 and the acetyl methyl protons, confirming their spatial relationship. It can also help confirm the assignment of aromatic protons by showing correlations between adjacent protons like H-4 and H-5. researchgate.net

Variable-Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. nih.gov In molecules with rotational barriers, such as those with bulky substituents, distinct signals for different conformers (rotamers) might be observed at low temperatures. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. nih.gov

For this compound, VT-NMR could be used to study the rotation around the single bond connecting the acetyl group to the benzofuran ring. While free rotation is expected at room temperature, studying the molecule at very low temperatures could provide insights into the preferred conformation of the acetyl group relative to the furan ring, although significant hindrance is not anticipated in this specific structure.

In-Cell ¹⁹F NMR for Probing Biological Systems

In-cell NMR spectroscopy is a powerful method for studying the structure and function of molecules within their native cellular environment. nih.gov For fluorinated compounds, ¹⁹F NMR offers distinct advantages. The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Furthermore, the absence of endogenous fluorine signals in most biological systems results in background-free spectra. nih.gov This technique can overcome common challenges in conventional heteronuclear NMR, such as severe line broadening and low signal-to-noise ratios that arise when proteins interact with large cellular components. nih.govnih.gov

The general approach for in-cell ¹⁹F NMR often involves the incorporation of fluorinated amino acids into proteins expressed in cells. nih.gov This allows for the direct observation of protein folding, stability, and interactions within the complex intracellular milieu. nih.govnih.gov

While specific in-cell ¹⁹F NMR studies on this compound are not extensively documented, the principles of the technique suggest its utility. As a small fluorinated molecule, it could serve as a probe to study interactions with intracellular targets. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information on binding events. Research on other fluorinated benzofuran derivatives has demonstrated their use as tracers for positron emission tomography (PET) to image β-amyloid plaques in the brain, highlighting the potential of this class of compounds in biological imaging. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. osti.gov The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups. rsc.org For this compound, the FT-IR spectrum would reveal key stretching and bending vibrations.

Based on data from related benzofuran and acetylated compounds, the expected characteristic absorption bands for this compound can be predicted. mdpi.comnih.govesisresearch.org The presence of the acetyl group will give rise to a strong carbonyl (C=O) stretching band. The aromatic benzofuran core will show characteristic C=C stretching and C-H bending vibrations. The C-F bond will also have a distinct absorption band.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Asymmetric/Symmetric Stretching2975 - 2850
C=O (Ketone)Stretching1700 - 1680
C=C (Aromatic)Stretching1610 - 1450
C-F (Aryl)Stretching1250 - 1100
C-O-C (Furan)Asymmetric/Symmetric Stretching1250 - 1020

This table is generated based on typical values for the listed functional groups and data from similar compounds.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. ethz.chnih.gov For this compound (C₁₀H₇FO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

Compound NameMolecular FormulaNominal MassExact Mass (Theoretical)
This compoundC₁₀H₇FO₂178178.04299

The exact mass is calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net These methods are crucial for assessing the purity of a synthesized compound like this compound. nih.gov The chromatography step separates the target molecule from any starting materials, byproducts, or isomers. The subsequent MS analysis provides mass information for each separated component, confirming the identity of the main product and identifying any impurities. ethz.chresearchgate.net UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, data from closely related benzofuran derivatives provide insight into the likely structural features. asianpubs.orgresearchgate.netnih.govresearchgate.netresearchgate.net For instance, the crystal structure of 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime reveals a planar benzofuran system. nih.govresearchgate.net It is expected that this compound would also exhibit a largely planar benzofuran core. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O or C-H···π hydrogen bonds. asianpubs.orgresearchgate.net

Table 3: Crystallographic Data for Representative Benzofuran Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterTriclinicP-1The benzofuran and pyrrolidine (B122466) rings are not coplanar. asianpubs.org
1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oximeMonoclinicP2/nThe benzofuran system is planar. The packing is stabilized by C-H···F hydrogen bonds. nih.govresearchgate.net
1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoximeMonoclinicP21/cForms a dimeric arrangement via O-H···N intermolecular hydrogen bonds. researchgate.net

This table presents data from published crystal structures of related compounds to illustrate common structural motifs.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been publicly reported, analysis of similar benzofuran derivatives allows for an informed discussion of its potential molecular conformation, dihedral angles, and intermolecular interactions.

The molecular conformation of benzofuran derivatives is largely influenced by the orientation of substituents on the benzofuran core. For instance, in the related compound, 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, the benzofuran system itself is essentially planar. researchgate.net The planarity of this fused ring system is a common feature among benzofurans.

Torsion angles further define the conformation of flexible side chains. In the oxime derivative, specific torsion angles dictate the E configuration of the molecule and the antiperiplanar relationship between adjacent bonds in the side chain. researchgate.net For this compound, the torsion angle involving the C-C bond connecting the acetyl group to the benzofuran ring would be of particular interest.

A summary of crystallographic data for a related benzofuran derivative is presented in the table below.

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oximeMonoclinicP2₁/n7.36652(17)17.0314(4)11.2047(2)90.020(2) researchgate.netcrystallography.net
1-(5-bromo-1-benzofuran-2-yl)ethanone oximeMonoclinicP2₁/n5.9548(6)9.4897(10)17.2906(19)96.943(6) researchgate.net

Table 1: Crystallographic Data for Related Benzofuran Derivatives

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the crystalline material.

In the crystal structure of 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, the molecular packing is stabilized by weak C-H···F hydrogen bonds, which link the molecules into chains. researchgate.netcrystallography.net Given the presence of a fluorine atom and carbonyl group in this compound, it is highly probable that similar weak hydrogen bonds, such as C-H···O and C-H···F, play a significant role in its crystal packing.

A summary of intermolecular interactions in a related benzofuran derivative is presented in the table below.

Compound Interaction Type Description Ref.
1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oximeC-H···F Hydrogen BondLinks molecules into chains parallel to the b-axis. researchgate.netcrystallography.net
1-(5-bromo-1-benzofuran-2-yl)ethanone oximeO-H···N Hydrogen BondForms inversion dimers generating R²₂(6) loops. researchgate.netnih.gov
1-(5-bromo-1-benzofuran-2-yl)ethanone oximeπ-π StackingWeak interactions with centroid-centroid separations of ~3.9 Å. researchgate.netnih.gov

Table 2: Intermolecular Interactions in Related Benzofuran Derivatives

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be employed to characterize different polymorphic forms of a compound. While a specific PXRD pattern for this compound is not available in the public domain, the technique would be essential for its solid-state characterization.

Should different crystalline forms (polymorphs) of this compound exist, PXRD would be the primary method for their identification and differentiation. Each polymorph would exhibit a unique PXRD pattern, reflecting its distinct crystal lattice. The experimental PXRD pattern could also be compared with a pattern calculated from single-crystal X-ray diffraction data, if such data were to become available, to confirm the bulk purity of a sample.

Computational and Theoretical Investigations of 1 6 Fluorobenzofuran 2 Yl Ethanone and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of benzofuran (B130515) derivatives. rsc.orgresearchgate.net These calculations allow for an accurate prediction of molecular properties, offering a microscopic understanding that complements experimental findings.

Optimization of Molecular Geometries and Vibrational Frequencies

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. DFT methods are employed to accurately predict geometric parameters such as bond lengths and angles. researchgate.net For 1-(6-Fluorobenzofuran-2-yl)ethanone, this process reveals a pseudo-planar geometry for the core benzofuran ring system.

Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These computed frequencies correspond to the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data serves as a crucial validation of the calculated structure. researchgate.net

ParameterAtom Pair/TrioCalculated Value (Illustrative)
Bond LengthC-F1.36 Å
Bond LengthC=O (acetyl)1.23 Å
Bond AngleO-C-C (furan ring)110.5°
Dihedral AngleC-C-C=O (acetyl group)~180°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
1-(Benzofuran-2-yl)ethanone-6.5-1.84.7
This compound-6.7-2.04.7
1-(6-Nitrobenzofuran-2-yl)ethanone-7.2-2.84.4

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-related properties. libretexts.orgresearchgate.netchemrxiv.org Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the acetyl group and the fluorine atom, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a biological target.

Excitation Energy Calculations for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies, which allows for the prediction of a molecule's UV-Visible absorption spectrum. nih.govresearchgate.net These calculations provide insight into the electronic transitions occurring within the molecule, such as the transition from the HOMO to the LUMO. nih.gov

For benzofuran derivatives, these studies help in understanding their photophysical properties. The calculated maximum absorption wavelength (λmax) and oscillator strength (f) can be correlated with experimental spectra to understand how structural modifications influence the compound's interaction with light. jst.go.jp

CompoundCalculated λmax (nm) (Illustrative)Oscillator Strength (f)Major Transition
This compound3150.55HOMO -> LUMO
This compound2800.20HOMO-1 -> LUMO

Molecular Modeling and Simulations

Beyond the intrinsic properties of the molecule, computational modeling can simulate its interactions with biological systems, providing a powerful tool for drug discovery and design.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.netnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Docking studies on benzofuran derivatives have been used to predict their binding modes with various enzymes, such as acetylcholinesterase, PI3K, and VEGFR-2. researchgate.netnih.gov The results of these studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The docking score, often expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov

LigandTarget ProteinDocking Score (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
This compoundCyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Donepezil (Reference)Acetylcholinesterase-11.2Trp84, Phe330, Trp279
This compoundAcetylcholinesterase-9.1Trp84, Phe330, Tyr337

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govimist.ma

These techniques require a set of structurally related compounds with known biological activities. The molecules are aligned, and their steric, electrostatic, and other physicochemical fields are calculated. mdpi.comresearchgate.net Statistical methods are then used to generate a model that predicts activity based on these fields. The results are often visualized as 3D contour maps, which show regions where modifying the structure (e.g., adding a bulky group or an electronegative atom) is likely to enhance or diminish biological activity. mdpi.com For a series of benzofuran analogs, a 3D-QSAR study could provide a detailed roadmap for designing new derivatives with improved potency. nih.gov

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions (Illustrative)
CoMFA0.750.92Steric: 55%, Electrostatic: 45%
CoMSIA0.780.94Steric: 20%, Electrostatic: 30%, Hydrophobic: 35%, H-bond Donor: 15%

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Modes

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the physical basis of the structure and function of biomolecules. By simulating the atomic-level movements of a system over time, MD can provide detailed insights into the conformational stability of a molecule like this compound and its interactions with biological targets. mdpi.com While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to analogous benzofuran derivatives highlights its importance in computational drug discovery. nih.govnih.gov

Furthermore, MD simulations can elucidate the dynamic nature of the binding mode. They can reveal crucial information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the persistence of key intermolecular interactions, such as hydrogen bonds and π-π stacking, over time. mdpi.com For example, MD studies on benzofuran derivatives targeting butyrylcholinesterase have shown that a ligand can settle into a stable conformation within 20 nanoseconds, forming key interactions that are vital for its inhibitory activity. mdpi.com These simulations provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods are integral to modern medicinal chemistry, allowing for the rapid prediction of a compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) without the need for initial synthesis and laboratory testing. nih.goveurekaselect.com These predictions are crucial for prioritizing candidates in the early stages of drug discovery and for designing molecules with more favorable drug-like characteristics. eurekaselect.comresearchgate.net

For this compound, a range of properties can be calculated using various computational models. While a specific dataset for this molecule is not available, the computed properties for a close structural analog, 1-(4-Fluorobenzofuran-2-yl)ethan-1-one, provide a representative example of the types of data that can be generated. nih.gov

Table 1: Representative Computed Physicochemical Properties for a Benzofuran Analog

PropertyValueSource
Molecular Weight178.16 g/mol nih.gov
XLogP3-AA (Lipophilicity)2.4 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Topological Polar Surface Area30.21 Ų nih.gov
Exact Mass178.04300762 Da nih.gov

These predicted properties are used to assess a compound's potential as a drug candidate. For example, Lipinski's Rule of Five is a widely used filter to evaluate drug-likeness, and many of the properties in the table above are components of this rule. researchgate.net Studies on various series of benzofuran derivatives have shown that in silico ADMET and drug-likeness predictions are a standard part of the design and evaluation process. nih.goveurekaselect.com These computational analyses help to identify compounds that are likely to have good oral bioavailability and a low risk of toxicity, thereby guiding synthetic efforts towards the most promising molecules. nih.govnih.gov

In addition to physicochemical and ADME properties, in silico methods can also predict the reactivity of a molecule. Frontier molecular orbital analysis, such as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the electronic properties and reactivity of benzofuran derivatives. acs.org The HOMO-LUMO energy gap is an indicator of molecular stability and can be correlated with the molecule's reactivity in chemical reactions and its potential to interact with biological targets. acs.org

Chemical Reactivity and Derivatization Strategies for Fluorobenzofuran Scaffolds

Transformations of the Carbonyl Group

The acetyl group is a key handle for introducing molecular diversity. It readily undergoes reactions typical of ketones, such as reduction to an alcohol or condensation with other molecules to build more complex structures like chalcones and oximes.

The carbonyl group of 1-(6-Fluorobenzofuran-2-yl)ethanone can be selectively reduced to the corresponding secondary alcohol, 1-(6-Fluorobenzofuran-2-yl)ethanol. This transformation is commonly achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its chemoselectivity, as it reduces ketones and aldehydes without affecting less reactive functional groups like esters or the aromatic ring. rsc.orgnih.gov The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. rsc.org This reduction introduces a new chiral center, offering potential for the synthesis of enantiomerically pure compounds.

Table 1: Representative Conditions for Ketone Reduction

ReagentSolventTemperatureProduct
Sodium Borohydride (NaBH₄)Methanol/EthanolRoom Temperature1-(6-Fluorobenzofuran-2-yl)ethanol

This table represents typical conditions for ketone reduction. Specific yields would require experimental data for this particular substrate.

The ketone functionality serves as an excellent electrophilic site for condensation reactions.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable synthetic intermediates and possess diverse biological activities. psu.edu They are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govresearchgate.net For this compound, reaction with a suitable benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent would yield the corresponding (E)-1-(6-Fluorobenzofuran-2-yl)-3-arylprop-2-en-1-one. youtube.com

Oximes: Oximes are formed by the condensation of a ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl). arpgweb.comorientjchem.org The reaction is typically carried out in a polar solvent like ethanol, often with a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated acid. arpgweb.comorgsyn.org This reaction converts the carbonyl group of this compound into a C=N-OH functionality, yielding this compound oxime. These oxime derivatives can exist as E/Z isomers and are important precursors for further synthesis, such as the preparation of oxime ethers. nih.govresearchgate.net

Table 2: General Condensation Reactions

Reaction TypeReagentsCatalyst/ConditionsProduct Class
Chalcone SynthesisAromatic AldehydeNaOH or KOH, Ethanol, RT(E)-1-(6-Fluorobenzofuran-2-yl)-3-arylprop-2-en-1-one
Oxime SynthesisHydroxylamine Hydrochloride (NH₂OH·HCl)Base (e.g., Pyridine), Ethanol, RefluxThis compound oxime

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The electronic nature of the benzofuran ring in this compound is influenced by the interplay of the fused furan (B31954) ring and the substituents on the benzene (B151609) moiety. The furan oxygen provides electron density to the ring system, while the acetyl group at the 2-position acts as a deactivating, electron-withdrawing group. The fluorine at the 6-position is also electron-withdrawing via the inductive effect but can donate electron density through resonance, making it a deactivating ortho-para director.

For electrophilic aromatic substitution, the positions on the furan ring are generally more reactive than the benzene ring. However, with the electron-withdrawing acetyl group at the 2-position, the entire heterocyclic system is deactivated, making further electrophilic substitution challenging. If forced, substitution would likely be directed to the 4 or 7 positions by the combined influence of the ring oxygen and the 6-fluoro substituent.

Nucleophilic aromatic substitution (SₙAr) offers a more viable strategy for functionalization. SₙAr reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In this molecule, both the 6-fluoro and 2-acetyl groups activate the ring toward nucleophilic attack. The fluorine atom itself can act as a leaving group, allowing for its displacement by strong nucleophiles. For instance, reactions with amines or alkoxides could potentially replace the fluorine at the 6-position, a strategy that has been applied to other polyfluorinated benzofurans. rsc.orgrsc.org Modern photoredox catalysis methods have also been developed to enable the SₙAr of unactivated fluoroarenes. unc.edunih.gov

Cross-Coupling Reactions for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly extending molecular scaffolds. mdpi.com While aryl fluorides are generally less reactive in these reactions compared to other aryl halides, the corresponding 6-bromo or 6-iodo analogs of this compound would be excellent substrates for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl halide. Reacting a 6-bromo- or 6-iodobenzofuran (B13004773) derivative with various aryl or vinyl boronic acids would install new aryl or vinyl groups at the 6-position. nih.govnih.gov

Heck-Mizoroki Reaction: This reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.orgyoutube.com Applying this to a 6-halobenzofuran derivative would append an alkenyl substituent at the 6-position, offering a route to stilbene-like structures. nih.govnih.govyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. nih.gov It is a highly efficient method for introducing alkynyl moieties onto the benzofuran scaffold, which can then be used for further transformations, such as cyclization reactions. acs.orglookchem.comresearchgate.net

Table 3: Potential Cross-Coupling Reactions on 6-Halo-benzofuran Precursors

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type (at position 6)
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl / Vinyl
Heck-MizorokiAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAlkenyl
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)Alkynyl

This table outlines strategies using a 6-halo-substituted precursor to enable cross-coupling reactions.

Fluorination and Defluorination Strategies on Benzofuran Derivatives

Altering the fluorine substitution pattern on the benzofuran ring represents an advanced derivatization strategy.

Fluorination: Introducing additional fluorine atoms onto an existing benzofuran scaffold is synthetically challenging. Direct electrophilic fluorination would require harsh reagents and would likely suffer from poor regioselectivity due to the complex electronics of the substituted ring. A more common approach is to construct the fluorinated benzofuran ring from appropriately fluorinated precursors, for example, through the cyclization of a fluorinated phenol (B47542) with a suitable partner. rsc.orgrsc.org

Defluorination: The removal of a fluorine atom from an aromatic ring (defluorination) is a difficult transformation due to the high strength of the C-F bond. researchgate.net However, methods are emerging for this process. Enzymatic defluorination has been observed in microorganisms for certain fluorinated pollutants, though this is highly substrate-specific. nih.govnih.gov Chemical methods, such as reductive defluorination or hydrolysis under specific conditions (e.g., for trifluoromethylphenols), have been reported but are not broadly applicable. acs.orgchemrxiv.org For this compound, defluorination would likely require specialized reagents or catalytic systems designed to cleave strong C-F bonds and is not a trivial transformation.

Applications in Chemical Biology and Advanced Materials Science

Molecular Probes and Chemical Biology Tools

Molecular probes are essential for visualizing and understanding complex biological processes. The benzofuran (B130515) scaffold has been successfully integrated into various probes to study biological systems, nucleic acids, and enzyme activities.

The benzofuran structure is a component of many fluorescent molecules, valued for their high quantum yields and stability. nih.gov Derivatives of benzofuran are recognized as "pure" blue-emitting moieties, a desirable characteristic for fluorescent probes. mdpi.com The photoluminescence and quantum yield of these derivatives are highly dependent on their specific chemical structure. mdpi.com For instance, certain aryl-substituted benzofuran derivatives of the Green Fluorescent Protein (GFP) chromophore exhibit significantly enhanced fluorescence at red-shifted wavelengths compared to the parent structure. rsc.org

Scientists have developed benzofuranone-derived fluorescent probes for imaging specific analytes, such as sulfite (B76179), in living cells. One such probe, BFSF, demonstrated a rapid and strong fluorescence response, high specificity, and low cytotoxicity, enabling the imaging of both exogenous and endogenous sulfite in living pulmonary cells, even under challenging hypoxia conditions. nih.gov The conjugation of benzofuran derivatives to proteins, like Concanavalin A, through reactions with amino acids such as lysine, allows them to be used as fluorescent markers in medical imaging. nih.gov These applications underscore the utility of the benzofuran core in creating sensitive and specific probes for monitoring biological molecules and processes. nih.govnih.gov

Fluorescent nucleoside analogs are powerful tools for studying the structure, dynamics, and interactions of DNA and RNA. nih.gov The benzofuran scaffold has been incorporated into responsive ribonucleoside analogs to create biophysical platforms for investigating RNA structure and recognition. nih.gov

In one study, a nucleoside analog based on a 5-fluorobenzofuran-uracil core was synthesized. This probe's fluorescence and ¹⁹F NMR chemical shifts were highly sensitive to changes in the local environment, such as solvent polarity. nih.gov This dual-channel responsivity allowed for the detection and quantification of metal ion-induced conformational changes in a segment of the hepatitis C virus (HCV) RNA, which is a key therapeutic target. nih.gov The modified ribonucleotide could be efficiently incorporated into RNA strands both by in vitro transcription and standard solid-phase synthesis, demonstrating its versatility. The probe's signals were sensitive to the neighboring base environment, providing detailed information about the nucleic acid's local structure. nih.gov This research highlights the potential of fluorinated benzofuran derivatives in the development of sophisticated probes for analyzing nucleic acid conformation and interactions, which is crucial for drug discovery and diagnostics. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that employs chemical probes to assess the functional state of enzymes within complex biological systems. nih.govresearchgate.net These probes, categorized as activity-based probes (ABPs) and affinity-based probes (AfBPs), are designed to label and monitor the state of proteins, providing critical information about enzymatic activity, identifying new enzyme functions, and discovering new enzyme substrates. nih.govrsc.org

ABPs typically contain a reactive group or "warhead" that covalently modifies the active site of a target enzyme in an activity-dependent manner. nih.gov AfBPs, on the other hand, often incorporate a photo-reactive group that forms a covalent bond with the target protein upon light activation. nih.gov The design of both probe types often starts from the scaffold of known enzyme inhibitors. rsc.org Given that benzofuran derivatives are known to inhibit various enzymes, this scaffold represents a promising starting point for the design of novel ABPs and AfBPs. mdpi.comnih.gov By attaching a reporter tag (like a fluorophore) and a reactive group to a benzofuran core that targets a specific enzyme class, researchers can potentially develop highly selective probes for elucidating enzyme function and for inhibitor discovery. nih.govrsc.org

Enzyme Inhibition Studies (In Vitro)

The structural features of benzofuran derivatives make them promising candidates for the development of potent and selective enzyme inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters and are significant drug targets for treating neurological disorders like Parkinson's disease and depression. jst.go.jpnih.govnih.gov The inhibition of MAO-B is particularly important as it can reduce the breakdown of dopamine (B1211576) and lessen the oxidative stress that contributes to neurodegeneration. nih.gov

Several studies have highlighted the potential of the benzofuran scaffold in designing potent and selective MAO inhibitors. jst.go.jpnih.govacs.org For example, a series of 2-arylbenzofuran derivatives were found to be selective MAO-B inhibitors, with 5-Nitro-2-(4-methoxyphenyl)benzofuran showing an IC₅₀ value of 140 nM. nih.gov More recently, a study on 2-azolylmethylene-3-(2H)-benzofuranone derivatives identified compounds with high potency and selectivity for both MAO-A and MAO-B. jst.go.jp One derivative, compound 4c in the study, was a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 16 nM and acted as a competitive inhibitor with a Kᵢ value of 6.1 nM. jst.go.jp Another series of benzofuran–thiazolylhydrazone derivatives also yielded potent MAO-B inhibitors, with compound 2l showing an IC₅₀ value of 0.75 µM. acs.org These findings, supported by molecular docking studies, confirm that the benzofuran structure is a privileged scaffold for the development of novel MAO inhibitors. jst.go.jpnih.gov

Table 1: In Vitro MAO Inhibition by Benzofuran Derivatives

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)Reference
5-Nitro-2-(4-methoxyphenyl)benzofuran>10000140>71 nih.gov
Compound 4c (2-azolylmethylene-3-(2H)-benzofuranone derivative)1800016>1100 jst.go.jp
Compound 2l (benzofuran–thiazolylhydrazone derivative)>10000750>13.3 acs.org

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the pigment responsible for skin color. mdpi.commdpi.com Inhibitors of this enzyme are of great interest for applications in cosmetics and for treating hyperpigmentation disorders. mdpi.com The benzofuran scaffold has been explored for its tyrosinase inhibitory potential. mdpi.comnih.gov

Naturally occurring benzofuran flavonoids isolated from Morus species have demonstrated significant tyrosinase inhibition. mdpi.comnih.gov For example, Mulberrofuran G, a fused benzofuran flavonoid, showed potent, competitive inhibition of the monophenolase activity of mushroom tyrosinase with an IC₅₀ value of 6.35 µM, which is nearly six times more potent than the standard inhibitor, kojic acid (IC₅₀ = 36.0 µM). mdpi.com Structure-activity relationship studies indicated that the fused benzofuran structure combined with specific moieties like a methyl cyclohexene (B86901) ring was crucial for its inhibitory activity. mdpi.com

Furthermore, aurones, which are benzylidenebenzofuran-3(2H)-one derivatives, have also been identified as tyrosinase inhibitors. nih.govscilit.com While simple aurones are weak inhibitors, the introduction of hydroxyl groups at specific positions (e.g., 4, 6, and 4') significantly enhances their inhibitory activity. The naturally occurring 4,6,4'-trihydroxyaurone was found to be a potent inhibitor of human melanocyte-tyrosinase, demonstrating 75% inhibition at a concentration of 0.1 mM. scilit.com These studies highlight the potential of designing effective tyrosinase inhibitors based on the benzofuran and benzofuranone core structures. mdpi.comnih.govscilit.com

Table 2: In Vitro Tyrosinase Inhibition by Benzofuran-related Compounds

CompoundSubstrateIC₅₀ (µM)Inhibition TypeReference
Mulberrofuran GL-Tyrosine6.35 ± 0.45Competitive mdpi.com
Kojic Acid (Reference)L-Tyrosine36.0Competitive mdpi.com
4,6,4'-TrihydroxyauroneL-DOPAInduces 75% inhibition at 100 µMN/A scilit.com

DNA Gyrase B Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. The GyrB subunit of this enzyme possesses an ATP-binding site that has been a key target for the development of novel antibacterial agents. While numerous classes of compounds have been investigated as GyrB inhibitors, the benzofuran scaffold has shown promise in this arena.

Research into benzofuran derivatives has indicated their potential to inhibit DNA gyrase B. Although direct studies on 1-(6-Fluorobenzofuran-2-yl)ethanone are not extensively documented in publicly available research, the broader class of benzofuran-containing molecules is actively being explored for antibacterial properties through this mechanism. The general principle involves the molecule binding to the ATP-binding pocket of the GyrB subunit, thereby preventing the hydrolysis of ATP and inhibiting the supercoiling activity of the enzyme. This disruption of DNA topology ultimately leads to bacterial cell death. The fluorine atom at the 6-position of the benzofuran ring in this compound can potentially enhance binding affinity and selectivity, a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound.

Farnesyltransferase Inhibition

Farnesyltransferase is a critical enzyme in post-translational modification, catalyzing the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of various cellular proteins. One of the most notable substrates of farnesyltransferase is the Ras protein, a key component of signal transduction pathways that regulate cell growth, differentiation, and survival. Mutations in the Ras gene are frequently observed in human cancers, leading to constitutively active Ras proteins that drive tumorigenesis.

The inhibition of farnesyltransferase has thus emerged as a significant strategy in cancer therapy. By preventing the farnesylation of Ras, its membrane localization and subsequent signaling activity can be blocked. A study focused on the design and synthesis of novel benzofuran-based farnesyltransferase inhibitors has demonstrated the potential of this chemical class as antitumor agents. nih.gov The research highlighted that specific benzofuran derivatives could exhibit potent enzymatic inhibitory activity. nih.gov One particular derivative, identified as 11f in the study, showed an impressive IC50 value of 1.1 nM against farnesyltransferase and demonstrated significant antitumor activity in human cancer xenograft models in mice. nih.gov While this study did not specifically test this compound, it provides strong evidence for the utility of the benzofuran scaffold in developing potent farnesyltransferase inhibitors. The electronic properties of the 6-fluoro substituent in this compound could play a crucial role in its interaction with the enzyme's active site.

Table 1: Farnesyltransferase Inhibitory Activity of a Key Benzofuran Derivative

CompoundIC50 (nM)Antitumor Activity
Benzofuran Derivative 11f1.1Demonstrated in human cancer xenografts

Note: This table is based on data for a related benzofuran derivative from the cited research and is illustrative of the potential of this class of compounds.

Applications in Materials Science

The unique photophysical and electronic properties of benzofuran derivatives have also made them attractive candidates for applications in materials science, particularly in the development of advanced electronic and optoelectronic devices.

High Triplet Energy Host Materials in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a leading technology in displays and solid-state lighting. The performance of an OLED is critically dependent on the properties of the materials used in its emissive layer, which typically consists of a host material doped with a light-emitting guest (dopant). For efficient phosphorescent OLEDs (PhOLEDs), the host material must possess a high triplet energy level to effectively confine the triplet excitons on the guest molecules and prevent energy back-transfer.

Polymer Chemistry Applications (e.g., polyamides, polyesters)

The field of polymer chemistry is constantly seeking new monomers to create materials with enhanced properties. Benzofuran-containing monomers can introduce rigidity, thermal stability, and specific photophysical characteristics into polymer backbones. In principle, this compound could be chemically modified to create difunctional monomers suitable for polymerization. For instance, the acetyl group could be a starting point for further chemical transformations to introduce reactive functional groups like carboxylic acids or amines.

These modified benzofuran monomers could then be used in polycondensation reactions to synthesize novel polyamides or polyesters. The incorporation of the 6-fluorobenzofuran (B2850049) unit into the polymer chain would be expected to influence the resulting material's properties, such as its thermal stability, solubility, and optical characteristics. However, there is currently a lack of specific published research detailing the use of this compound as a monomer in polyamide or polyester (B1180765) synthesis.

Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that mimics the natural process of photosynthesis. A key component of a DSSC is the sensitizer (B1316253) dye, which absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The design of efficient sensitizer dyes is crucial for achieving high power conversion efficiencies.

Organic dyes based on a donor-π-acceptor (D-π-A) architecture have been extensively investigated for DSSC applications. nih.gov The benzofuran moiety, with its electron-rich nature, can potentially act as a donor or as part of the π-conjugated bridge in such dyes. The presence of the electron-withdrawing acetyl group and the electronegative fluorine atom in this compound could be leveraged to fine-tune the electronic structure and absorption spectrum of a potential dye molecule. By functionalizing the molecule with appropriate donor and acceptor groups, it might be possible to design a sensitizer that exhibits strong absorption in the visible and near-infrared regions of the solar spectrum. Nevertheless, specific studies employing this compound as a sensitizer in DSSCs have not been reported in the available scientific literature. The exploration of benzofuran derivatives as components of novel organic sensitizers remains an area of interest for advancing DSSC technology. wjarr.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.